molecular formula C13H9IN4 B12000429 1-(2-iodophenyl)-5-phenyl-1H-tetrazole

1-(2-iodophenyl)-5-phenyl-1H-tetrazole

Cat. No.: B12000429
M. Wt: 348.14 g/mol
InChI Key: XRMSTMSFRJTCAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-IODO-PHENYL)-5-PHENYL-1H-TETRAZOLE is a heterocyclic compound that features both iodine and phenyl groups attached to a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-IODO-PHENYL)-5-PHENYL-1H-TETRAZOLE typically involves the reaction of 2-iodoaniline with phenyl isocyanate, followed by cyclization to form the tetrazole ring. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-IODO-PHENYL)-5-PHENYL-1H-TETRAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the iodine group to a less reactive form.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl tetrazole oxides, while substitution reactions can produce various substituted tetrazoles.

Scientific Research Applications

1-(2-IODO-PHENYL)-5-PHENYL-1H-TETRAZOLE has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential drug development.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.

    Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 1-(2-IODO-PHENYL)-5-PHENYL-1H-TETRAZOLE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The iodine and phenyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. Pathways involved may include signal transduction and metabolic processes, although specific details depend on the context of its application.

Comparison with Similar Compounds

  • 1-(2-BROMO-PHENYL)-5-PHENYL-1H-TETRAZOLE
  • 1-(2-CHLORO-PHENYL)-5-PHENYL-1H-TETRAZOLE
  • 1-(2-FLUORO-PHENYL)-5-PHENYL-1H-TETRAZOLE

Comparison: Compared to its analogs, 1-(2-IODO-PHENYL)-5-PHENYL-1H-TETRAZOLE is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties

Properties

Molecular Formula

C13H9IN4

Molecular Weight

348.14 g/mol

IUPAC Name

1-(2-iodophenyl)-5-phenyltetrazole

InChI

InChI=1S/C13H9IN4/c14-11-8-4-5-9-12(11)18-13(15-16-17-18)10-6-2-1-3-7-10/h1-9H

InChI Key

XRMSTMSFRJTCAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=NN2C3=CC=CC=C3I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.